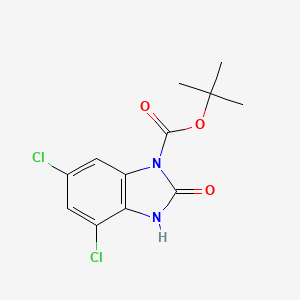![molecular formula C6H11N B13575448 Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
Bicyclo[2.2.0]hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[220]hexan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused cyclobutane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.0]hexan-2-amine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions. This method allows for the formation of the bicyclic structure under controlled conditions . Another approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition, which can be readily derivatized with numerous transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions. These reactions are carried out in specialized reactors equipped with mercury lamps or other light sources to facilitate the [2+2] cycloaddition process. The resulting product is then purified and isolated using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.0]hexan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique strain and reactivity of the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound to its corresponding amine derivatives.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted bicyclo[2.2.0]hexan-2-amines. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Scientific Research Applications
Bicyclo[2.2.0]hexan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemists explore this compound derivatives for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of bicyclo[2.2.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by blocking the active site of an enzyme, preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but with different ring sizes.
Bicyclo[1.1.1]pentane: Another related compound with a smaller bicyclic structure.
Bicyclo[3.1.1]heptane: This compound has a larger bicyclic structure and is used in the synthesis of complex organic molecules.
Uniqueness
Bicyclo[2.2.0]hexan-2-amine is unique due to its specific ring size and structure, which impart distinct reactivity and properties. Its rigid and strained bicyclic framework makes it a valuable building block in organic synthesis and a potential lead compound in medicinal chemistry .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexan-2-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-4-1-2-5(4)6/h4-6H,1-3,7H2 |
InChI Key |
GXYVVNBJMUBALU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


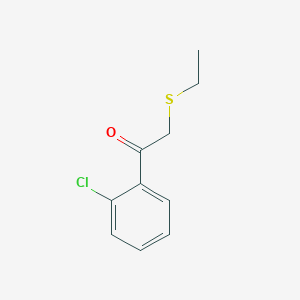
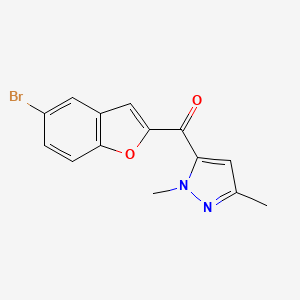
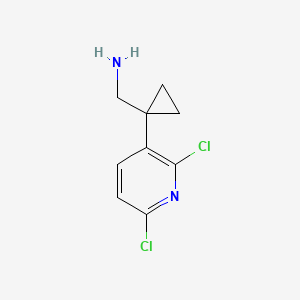
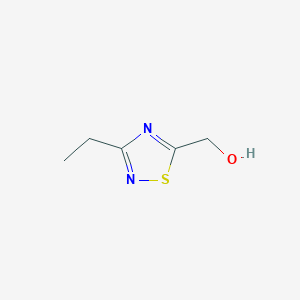
![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
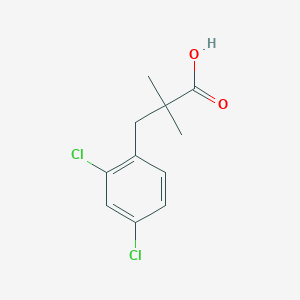

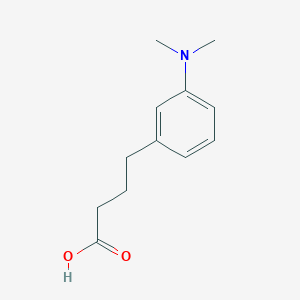
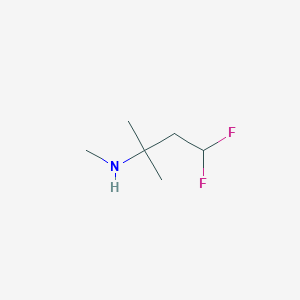
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
